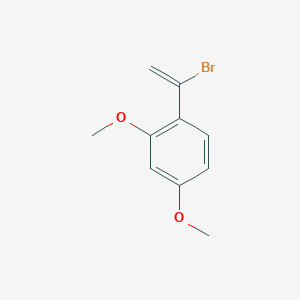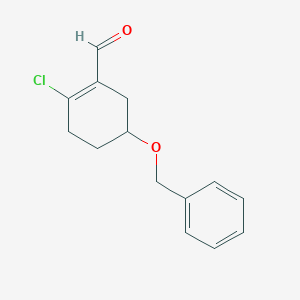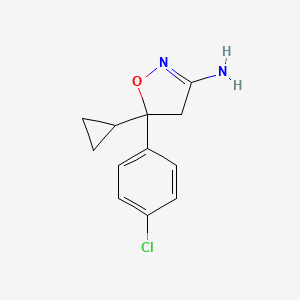![molecular formula C16H17F2NO5 B13696313 Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to an oxazole ring with an ethyl ester group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-amino ketones or α-hydroxy ketones with carboxylic acids or their derivatives.
Introduction of Substituents: The difluoromethoxy and isopropoxy groups are introduced through nucleophilic substitution reactions on the phenyl ring.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents like dichloromethane or toluene to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ester group, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, phenolic compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
- Ethyl 2-[4-(Methoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Trifluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Difluoromethoxy)-3-methoxyphenyl]oxazole-4-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the phenyl ring (e.g., methoxy, trifluoromethoxy) can influence the compound’s reactivity and biological activity.
- Uniqueness: The presence of both difluoromethoxy and isopropoxy groups in Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its efficacy in specific applications.
Propiedades
Fórmula molecular |
C16H17F2NO5 |
|---|---|
Peso molecular |
341.31 g/mol |
Nombre IUPAC |
ethyl 2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H17F2NO5/c1-4-21-15(20)11-8-22-14(19-11)10-5-6-12(24-16(17)18)13(7-10)23-9(2)3/h5-9,16H,4H2,1-3H3 |
Clave InChI |
DNJIABZVXOBMIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OC(F)F)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


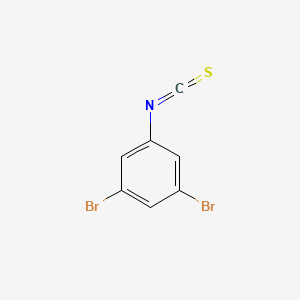
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)

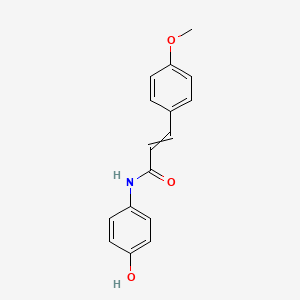
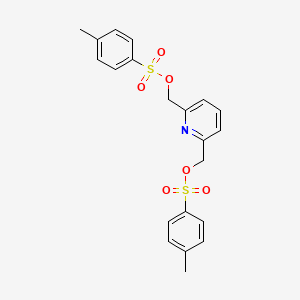
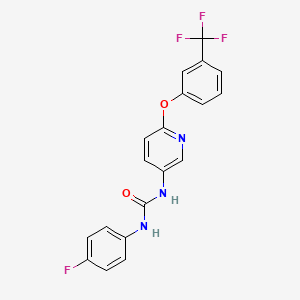
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
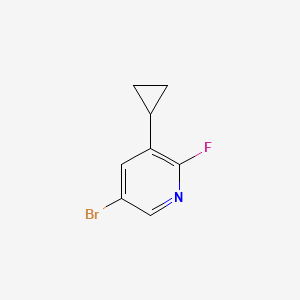
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
